

# Technical Support Center: BAY1217389 Dose-Escalation Study in Early Phase Trials

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## Compound of Interest

Compound Name: **BAY1217389**

Cat. No.: **B605921**

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This technical support center provides essential information for researchers, scientists, and drug development professionals working with the Monopolar Spindle 1 (MPS1) kinase inhibitor, **BAY1217389**, in early phase clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures related to the dose-escalation study of **BAY1217389** in combination with paclitaxel.

## Frequently Asked Questions (FAQs)

**Q1:** What was the primary objective of the early phase dose-escalation trial for **BAY1217389**?

**A1:** The primary objectives of the phase I study were to assess the safety and tolerability of **BAY1217389** in combination with paclitaxel, to establish the maximum tolerated dose (MTD), and to determine the recommended Phase 2 dose (RP2D).<sup>[1][2][3]</sup> Secondary objectives included evaluating the pharmacokinetic profiles of both compounds and assessing preliminary anti-tumor efficacy.<sup>[1][2]</sup>

**Q2:** What was the rationale for combining **BAY1217389** with paclitaxel?

**A2:** **BAY1217389** is a selective inhibitor of MPS1 kinase, a key regulator of the spindle assembly checkpoint (SAC).<sup>[4][5]</sup> Inhibition of MPS1 leads to mitotic catastrophe and cell death in cancer cells.<sup>[1]</sup> Preclinical studies demonstrated that the combination of an MPS1 inhibitor with paclitaxel, a microtubule-stabilizing agent, results in a synergistic anti-tumor effect.<sup>[1]</sup>

Q3: What was the design of the dose-escalation study?

A3: The study utilized a novel randomized continual reassessment method (rCRM) to guide dose escalation.[1][2] Patients with advanced solid tumors were randomized to receive either oral **BAY1217389** in combination with intravenous paclitaxel or paclitaxel monotherapy in the first cycle.[1][2]

Q4: What were the dosing regimens for **BAY1217389** and paclitaxel?

A4: **BAY1217389** was administered orally twice daily on a 2-days-on/5-days-off schedule.[1][2] Paclitaxel was administered intravenously at a dose of 90 mg/m<sup>2</sup> on days 1, 8, and 15 of a 28-day cycle.[1]

Q5: What was the starting dose of **BAY1217389** in the dose-escalation cohorts?

A5: The starting dose of **BAY1217389** was 0.25 mg twice daily.

Q6: What were the major toxicities observed in the study?

A6: The main dose-limiting toxicities (DLTs) were hematologic, with neutropenia being significant.[1][6] Other common toxicities included nausea, fatigue, and diarrhea.[1][6]

Q7: What was the determined Maximum Tolerated Dose (MTD) for **BAY1217389** in combination with paclitaxel?

A7: The MTD of **BAY1217389** was established at 64 mg twice daily when administered with paclitaxel.[1][6]

## Troubleshooting Guide

Issue: Difficulty in reproducing the reported synergistic effect of **BAY1217389** and paclitaxel in vitro.

- Possible Cause 1: Suboptimal Dosing Schedule. The clinical trial used a specific intermittent dosing schedule for **BAY1217389** (2-days-on/5-days-off). Continuous exposure in vitro might not replicate the in vivo conditions that led to the observed synergy.

- Troubleshooting Step: Mimic the clinical dosing schedule in your in vitro experiments by treating cells with **BAY1217389** for a defined period, followed by a drug-free period, before and during paclitaxel exposure.
- Possible Cause 2: Inappropriate Cell Line. The synergistic effect may be cell-type specific.
- Troubleshooting Step: Use a panel of cancer cell lines, particularly those known to be sensitive to paclitaxel, to evaluate the combination effect. The trial's expansion cohort focused on triple-negative breast cancer.[\[1\]](#)

Issue: High incidence of hematologic toxicity in preclinical models.

- Possible Cause: The combination of **BAY1217389** and paclitaxel is known to cause considerable hematologic toxicity, as observed in the clinical trial.[\[1\]](#)[\[6\]](#)
- Troubleshooting Step: Implement careful monitoring of hematologic parameters in your animal models. Consider dose adjustments or the use of supportive care measures, such as growth factors, if ethically permissible and relevant to your research question. The clinical trial design included a control arm to definitively attribute toxicities.[\[1\]](#)

## Data Presentation

**Table 1: BAY1217389 Dose-Escalation Cohorts and Observed Dose-Limiting Toxicities (DLTs)**

BAY1217389 Dose Level (mg, twice daily)	Number of Patients	Number of DLTs
80	1	1
240	3	3

Data extracted from the clinical trial results. The MTD was determined to be 64 mg twice daily based on the overall safety profile and modeling, with the 240 mg dose showing significant toxicity.[\[4\]](#)

## Table 2: Key Pharmacokinetic Parameters of BAY1217389

Parameter	Value
Route of Administration	Oral
Dosing Schedule	2-days-on / 5-days-off
Volume of Distribution	High
Terminal Half-life	Long
Blood Clearance	Low

This table summarizes the favorable pharmacokinetic profile of **BAY1217389** as reported in preclinical and clinical studies.[\[1\]](#)

## Experimental Protocols

Detailed, step-by-step experimental protocols for the pharmacokinetic and pharmacodynamic assays used in the clinical trial are not publicly available. However, the key methodologies are outlined below.

### Pharmacokinetic (PK) Analysis:

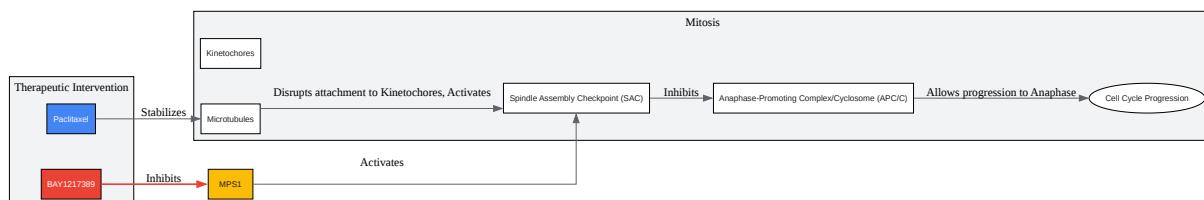
- Sample Collection: Plasma samples were collected at pre-dose and multiple time points post-dose (0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 96 hours) to characterize the single-dose pharmacokinetics of **BAY1217389**.[\[4\]](#)
- Analytical Method: While the specific assay is not detailed, such analyses are typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.

### Pharmacodynamic (PD) Biomarker Analysis:

- Objective: To determine the modulation of the target, pharmacodynamic effects were assessed.[\[3\]](#)

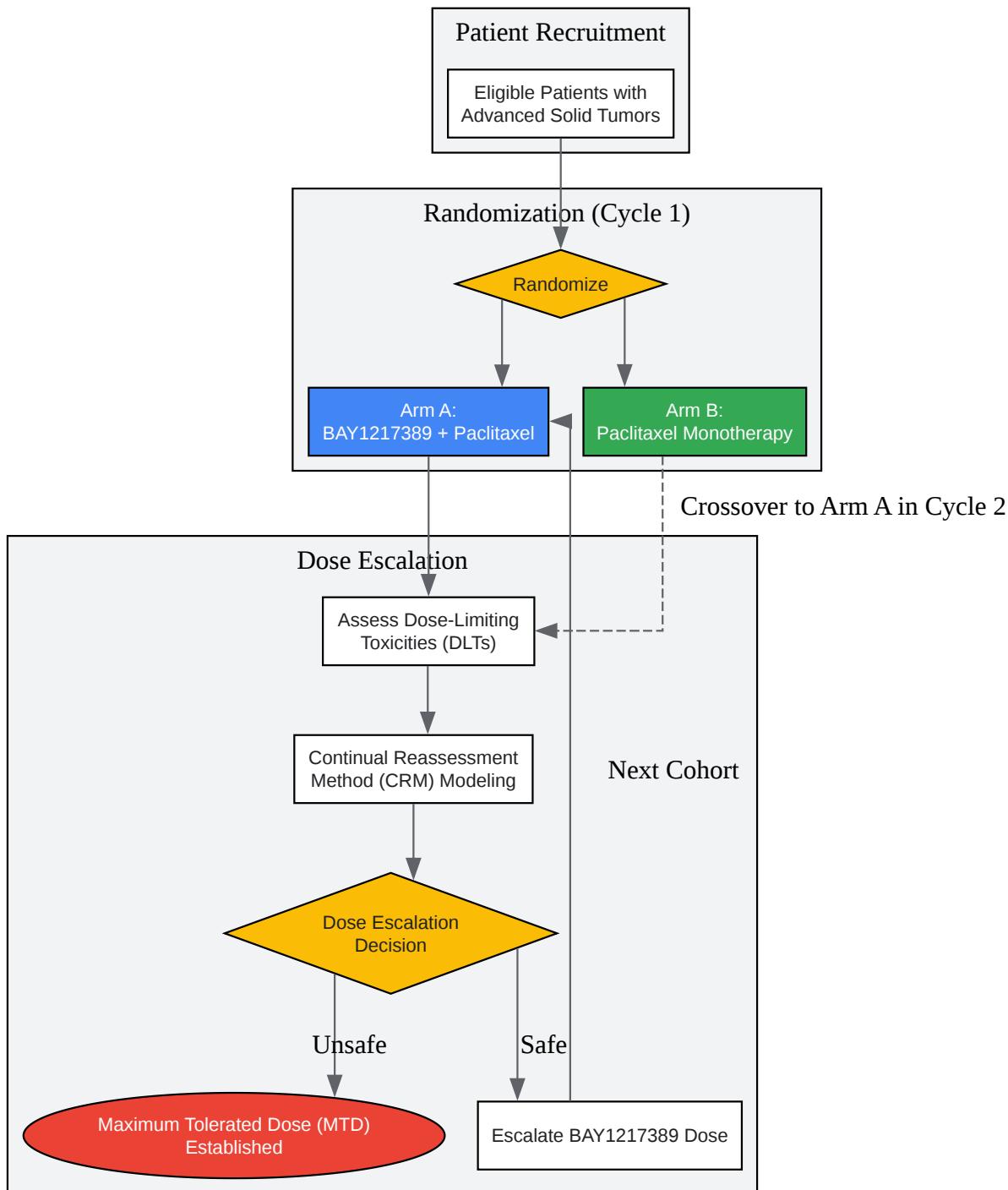
- Biomarker: The exploratory objectives included the determination of pharmacodynamic target modulation by measuring the decrease in phosphorylated kinetochore-associated protein pKNL1.[3]
- Sample Collection: Paired fresh tumor biopsies or skin punch biopsies were collected for biomarker analysis.[3]
- Analytical Method: The specific laboratory method for pKNL1 analysis is not provided in the available documentation. Such analyses often involve techniques like immunohistochemistry (IHC) or immunoassays.

## Mandatory Visualization



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Caption: Mechanism of action of **BAY1217389** and its synergy with paclitaxel.



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Caption: Randomized Continual Reassessment Method (rCRM) workflow for dose escalation.

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## References

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